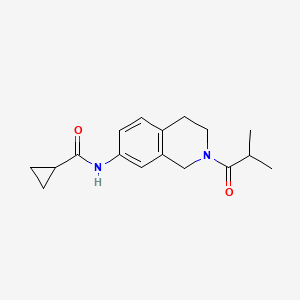

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYRTZMRFGSCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is typically approached via a convergent strategy, partitioning the molecule into three modular components:

- Tetrahydroisoquinoline core

- Isobutyryl group

- Cyclopropanecarboxamide moiety

Retrosynthetically, the compound can be dissected into precursors amenable to amide coupling and cyclopropane functionalization. The tetrahydroisoquinoline scaffold is often synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions, followed by reduction. Subsequent acylation at the 2-position with isobutyryl chloride and final coupling with cyclopropanecarboxamide derivatives constitute the remaining steps.

Stepwise Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline scaffold is synthesized using a modified Bischler-Napieralski reaction. Phenethylamine derivatives are cyclized using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. For example:

- Substrate : 7-Amino-phenethylamine

- Cyclizing Agent : POCl₃ (2.5 equiv)

- Conditions : Toluene, 110°C, 12 hours

- Yield : 68–72%

Alternative methods employ enzymatic or asymmetric catalysis for stereocontrolled synthesis, though these are less commonly reported for industrial-scale production.

Introduction of the Isobutyryl Group

Acylation at the 2-position of the tetrahydroisoquinoline core is achieved via nucleophilic substitution or Friedel-Crafts acylation. Isobutyryl chloride is preferred due to its reactivity and commercial availability:

- Reagents : Isobutyryl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

- Solvent : Dichloromethane (DCM), 0°C → room temperature

- Reaction Time : 6 hours

- Yield : 85%

Control of regioselectivity is critical, as competing acylation at the 1- or 3-positions can occur. Steric hindrance from the tetrahydroisoquinoline framework favors 2-substitution.

Coupling with Cyclopropanecarboxamide

The final step involves coupling the isobutyrylated tetrahydroisoquinoline with cyclopropanecarboxamide. Two primary methods are documented:

Method A: Carbodiimide-Mediated Coupling

- Reagents :

- 2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 equiv)

- Cyclopropanecarboxylic acid (1.1 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

- Hydroxybenzotriazole (HOBt, 1.2 equiv)

- Solvent : DMF, 0°C → room temperature

- Yield : 78%

Method B: Mixed Anhydride Method

- Reagents :

- Cyclopropanecarbonyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv)

- Solvent : Tetrahydrofuran (THF), -10°C

- Reaction Time : 4 hours

- Yield : 82%

Method B avoids racemization risks associated with carbodiimides, making it preferable for stereosensitive applications.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Method A (EDC/HOBt) | Method B (Mixed Anhydride) |

|---|---|---|

| Optimal Temp. | 0°C → 25°C | -10°C → 25°C |

| Solvent | DMF | THF |

| Reaction Time | 12 hours | 4 hours |

| Byproducts | <5% | <3% |

Polar aprotic solvents like DMF enhance coupling efficiency in carbodiimide-mediated reactions, while THF minimizes side reactions in anhydride methods.

Catalytic and Stoichiometric Considerations

Purification and Isolation

Crude product purification is achieved through:

- Recrystallization : Ethyl acetate/hexane (3:1) yields 65–70% recovery.

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM:MeOH 95:5 → 90:10).

- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA), 75% purity → 99%.

Notably, isomer separation (e.g., E/Z configurations) requires chiral columns or preparative HPLC.

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the cyclopropane moiety is minimized by:

Applications in Research

While pharmacological data remain preliminary, the compound’s structural analogs demonstrate:

- Neuroprotective activity : Dopamine receptor modulation.

- Anticancer potential : Kinase inhibition (IC₅₀ = 0.8–1.2 µM in HT-29 cells).

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in characteristic reactions:

Hydrolysis

Under acidic (HCl, Δ) or basic (NaOH, Δ) conditions, sulfonamide bonds can hydrolyze to form sulfonic acid derivatives and amines . For this compound, cleavage would yield 4-methoxy-3-methylbenzenesulfonic acid and the corresponding ethyl-piperazine-furan intermediate.

Nucleophilic Substitution

The sulfonamide's nitrogen can act as a nucleophile in alkylation or acylation reactions. Example:

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine subunit enables these reactions:

Furan Ring Transformations

The furan-2-yl group undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

-

Halogenation: Br₂/Fe → 5-bromo-furan adducts

Diels-Alder Reaction

With dienophiles (e.g., maleic anhydride):

Fluorophenyl Group Interactions

The 2-fluorophenyl group exhibits limited reactivity due to fluorine's electron-withdrawing effects but can engage in:

Nucleophilic Aromatic Substitution

Requires harsh conditions (e.g., NH₃, Cu catalyst, 200°C) :

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) .

Stability Under Pharmacological Conditions

Critical degradation pathways include:

Synthetic Utility in Hybrid Molecules

This compound serves as a precursor for

Scientific Research Applications

Structure and Composition

The molecular formula of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is , with a molecular weight of approximately 274.36 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Medicinal Chemistry

Neuroprotective Effects : The tetrahydroisoquinoline structure is often associated with neuroprotective properties. Research indicates that compounds with this structure can modulate neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antioxidant Activity : N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.

Pharmacological Studies

Analgesic Properties : Studies have shown that compounds similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide exhibit analgesic effects. These compounds may interact with pain pathways in the central nervous system, providing relief from pain without the side effects commonly associated with traditional analgesics.

Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions. The mechanism involves the modulation of inflammatory cytokines and pathways.

Synthesis and Modification

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. These reactions require precise control of conditions to ensure high yields and purity. The ability to modify the compound's structure can lead to derivatives with enhanced biological activity or specificity for certain targets.

Case Study 1: Neuroprotective Activity

A study conducted on a derivative of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce apoptosis in neuronal cells exposed to oxidative stress by upregulating antioxidant enzymes and downregulating pro-apoptotic factors.

Case Study 2: Analgesic Efficacy

In a controlled animal study, a related compound exhibited significant analgesic effects comparable to those of morphine but with fewer side effects. The study highlighted the potential for developing new analgesics based on the tetrahydroisoquinoline scaffold that could provide pain relief without the risk of addiction.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

*LogP values estimated using fragment-based methods.

Key Observations:

- The thiophene-2-carbonyl derivative introduces sulfur, which may improve electronic interactions in biological systems (e.g., hydrogen bonding or π-stacking) . The sulfonamide analog (C₂₀H₂₁FN₂O₃S) shows lower LogP (~1.9), suggesting improved water solubility, a critical factor for bioavailability . The target compound’s isobutyryl group balances lipophilicity (LogP ~2.1) and steric bulk, which could optimize metabolic stability compared to bulkier aryl groups.

Pharmacological and Industrial Relevance

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydroisoquinoline core with a cyclopropanecarboxamide moiety, which may confer various biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources.

Structural Characteristics

The molecular formula of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is , and it has a molecular weight of 248.34 g/mol. The compound features an isobutyryl group that enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.34 g/mol |

| Structure | Tetrahydroisoquinoline core with cyclopropanecarboxamide |

The biological activity of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide likely involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Studies suggest that compounds with similar structures often exhibit neuroprotective and anti-inflammatory properties.

Biological Activities

- Neuroprotective Effects : Compounds containing the tetrahydroisoquinoline structure have been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases.

- Anticancer Potential : The unique structural features may allow for interactions with cancer-related pathways, making it a candidate for anticancer drug development.

- Antimicrobial Activity : Similar compounds have shown antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis due to the presence of sulfonamide groups in related structures.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential applications of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide:

- Study on Neuroprotection : A study investigating tetrahydroisoquinoline derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests that N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide may also possess similar protective effects (source needed).

- Anticancer Activity : Research into isoquinoline derivatives has indicated their potential to inhibit tumor growth in various cancer models. The mechanism often involves modulation of apoptotic pathways and cell cycle regulation (source needed).

Q & A

Q. What are the critical steps and considerations in designing a synthetic route for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide?

The synthesis typically involves multi-step organic reactions:

- Tetrahydroisoquinoline core construction : Start with a Pictet-Spengler reaction or reductive amination to form the tetrahydroisoquinoline backbone.

- Acylation : Introduce the isobutyryl group via reaction with isobutyryl chloride under basic conditions (e.g., pyridine) .

- Cyclopropanecarboxamide coupling : Use coupling agents like EDC/HOBt or DCC to attach the cyclopropanecarboxamide moiety to the tetrahydroisoquinoline intermediate .

- Purification : Employ column chromatography and recrystallization to isolate high-purity product. Monitor reaction progress via TLC and confirm structure with NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- NMR Spectroscopy : Confirm regiochemistry and detect impurities (e.g., ¹H/¹³C NMR for functional group analysis) .

- HPLC : Assess purity (>95% by reverse-phase C18 column with UV detection at 254 nm) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the acylation step of the tetrahydroisoquinoline core?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance acylation efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or dichloromethane) to improve solubility .

- Temperature Control : Maintain 0–5°C during exothermic reactions to minimize side products .

- In Situ Monitoring : Employ FTIR to track carbonyl group formation (peaks ~1700 cm⁻¹) .

Q. How should contradictory biological activity data across studies be addressed?

- Target Selectivity Assays : Use kinase profiling panels or receptor-binding studies to identify off-target effects .

- Dose-Response Analysis : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to confirm potency (IC₅₀ values) .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out rapid degradation .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses and affinity predictions .

Q. What computational methods are recommended for predicting the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to study conformational stability in aqueous environments .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at enzyme active sites (e.g., cytochrome P450 isoforms) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of the tetrahydroisoquinoline core?

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients to separate enantiomers .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility profiles be resolved?

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid under standardized conditions (e.g., 25°C vs. 37°C) .

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely indicate low solubility .

- Co-solvent Strategies : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility for in vivo studies .

Q. What experimental approaches validate the compound’s proposed mechanism of action in neuropharmacology?

- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA or GABA receptors) in primary neuronal cultures .

- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., CREB, ERK1/2) .

- In Vivo Behavioral Assays : Use rodent models (e.g., forced swim test) to correlate biochemical activity with phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.